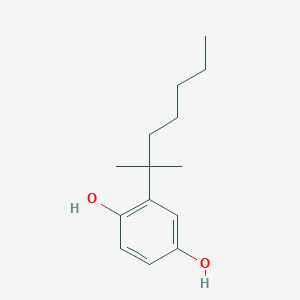
2-(2-Methylheptan-2-yl)benzene-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methylheptan-2-yl)benzene-1,4-diol, also known as 2-tert-octylhydroquinone, is an organic compound with the molecular formula C14H22O2. It is a derivative of hydroquinone, where the hydrogen atoms on the benzene ring are substituted with a 2-methylheptan-2-yl group. This compound is known for its antioxidant properties and is used in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylheptan-2-yl)benzene-1,4-diol typically involves the alkylation of hydroquinone. One common method is the Friedel-Crafts alkylation, where hydroquinone reacts with 2-methylheptan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of any impurities.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methylheptan-2-yl)benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The compound can be reduced back to hydroquinone derivatives using reducing agents such as sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated benzene derivatives.
Aplicaciones Científicas De Investigación
2-(2-Methylheptan-2-yl)benzene-1,4-diol has several applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent the degradation of polymers.
Biology: Studied for its potential role in protecting cells from oxidative stress.
Medicine: Investigated for its potential therapeutic effects in preventing oxidative damage in various diseases.
Industry: Used as a stabilizer in the production of plastics and rubber to enhance their durability and lifespan.
Mecanismo De Acción
The antioxidant properties of 2-(2-Methylheptan-2-yl)benzene-1,4-diol are attributed to its ability to donate hydrogen atoms from its hydroxyl groups, neutralizing free radicals and preventing oxidative damage. The compound interacts with reactive oxygen species (ROS) and reactive nitrogen species (RNS), converting them into less reactive molecules. This mechanism involves the formation of a stable phenoxyl radical, which is less likely to participate in further radical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Hydroquinone (benzene-1,4-diol): The parent compound with similar antioxidant properties.
Catechol (benzene-1,2-diol): Another dihydroxybenzene with antioxidant activity.
Resorcinol (benzene-1,3-diol): A dihydroxybenzene isomer with applications in skincare and medicine.
Uniqueness
2-(2-Methylheptan-2-yl)benzene-1,4-diol is unique due to the presence of the bulky 2-methylheptan-2-yl group, which enhances its lipophilicity and stability. This structural modification improves its effectiveness as an antioxidant in various industrial applications compared to its parent compound, hydroquinone.
Propiedades
Fórmula molecular |
C14H22O2 |
|---|---|
Peso molecular |
222.32 g/mol |
Nombre IUPAC |
2-(2-methylheptan-2-yl)benzene-1,4-diol |
InChI |
InChI=1S/C14H22O2/c1-4-5-6-9-14(2,3)12-10-11(15)7-8-13(12)16/h7-8,10,15-16H,4-6,9H2,1-3H3 |
Clave InChI |
JWUNLNNCUQLSNK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C)(C)C1=C(C=CC(=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Chloropyrido[2,3-d]pyridazin-5-amine](/img/structure/B13819208.png)
![4-[[Amino(methylsulfanyl)methylidene]amino]benzoic acid](/img/structure/B13819215.png)

![4-(1-benzofuran-2-ylcarbonyl)-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13819224.png)


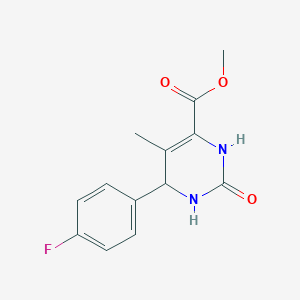
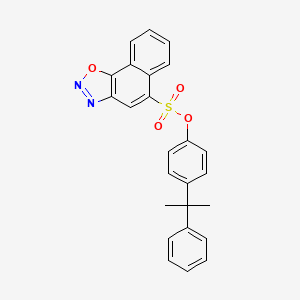
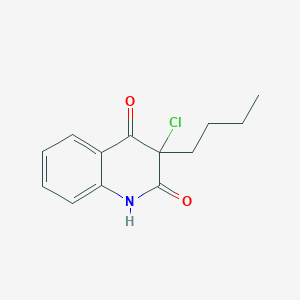

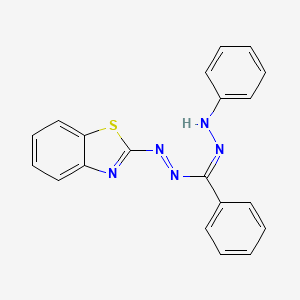
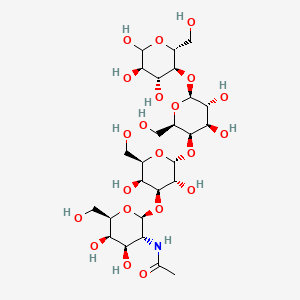
![[4-(Butan-2-ylamino)phenyl] selenocyanate](/img/structure/B13819277.png)
